molecular formula C23H25NO4 B11819987 2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid

Cat. No.: B11819987
M. Wt: 379.4 g/mol
InChI Key: CKSUNAWMNOXHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC). The use of protective groups and selective deprotection steps ensures the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protective group, allowing selective reactions to occur at other functional sites. The compound can interact with enzymes and proteins, influencing their activity and function. The pathways involved may include covalent bonding with active sites or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid is unique due to its specific structural configuration, which includes a cyclopentyl ring and an acetic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in peptide synthesis and biochemical research .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid

InChI

InChI=1S/C23H25NO4/c1-24(23(14-21(25)26)12-6-7-13-23)22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,6-7,12-15H2,1H3,(H,25,26)

InChI Key

CKSUNAWMNOXHCU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCCC4)CC(=O)O

Origin of Product

United States

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